molecular formula C11H10FI B2651095 1-(2-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287279-82-5

1-(2-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2651095
CAS No.: 2287279-82-5
M. Wt: 288.104
InChI Key: DQSCPKBDPFPLOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. This class of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties. The incorporation of fluorine and iodine atoms into the bicyclo[1.1.1]pentane scaffold enhances its potential for various applications in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical addition of halogenated reagents to [1.1.1]propellane, followed by further functionalization steps . For instance, the reaction of [1.1.1]propellane with iodine and fluorine-containing reagents under radical conditions can yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow chemistry, which allows for the efficient and controlled synthesis of complex molecules. The use of photoredox catalysis and other advanced techniques can further enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Cross-Coupling Reactions: Palladium or nickel catalysts in the presence of ligands and bases

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while cross-coupling reactions can produce complex organic molecules with extended carbon chains .

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to biological targets through hydrogen bonding and electrostatic interactions. The iodine atom can facilitate the formation of covalent bonds with target molecules, leading to the modulation of biological pathways .

Comparison with Similar Compounds

  • 1-(2-Fluorophenyl)-3-chlorobicyclo[1.1.1]pentane
  • 1-(2-Fluorophenyl)-3-bromobicyclo[1.1.1]pentane
  • 1-(2-Fluorophenyl)-3-methylbicyclo[1.1.1]pentane

Comparison: Compared to its analogs, 1-(2-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane exhibits unique properties due to the presence of the iodine atom. Iodine’s larger atomic radius and higher polarizability can enhance the compound’s reactivity and binding affinity in various chemical and biological contexts. Additionally, the combination of fluorine and iodine atoms provides a balance of electronic and steric effects, making this compound particularly valuable in drug design and materials science .

Properties

IUPAC Name

1-(2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FI/c12-9-4-2-1-3-8(9)10-5-11(13,6-10)7-10/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSCPKBDPFPLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.